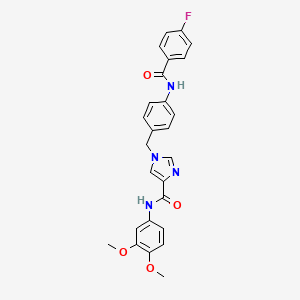
N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O4 and its molecular weight is 474.492. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Research into the conversion of azole compounds, including imidazoles, has shown potential for synthesizing more potent CNS drugs. Due to the rising incidence of challenging CNS diseases, there's an ongoing need for new therapeutic agents. Imidazole derivatives, owing to their structural properties, have shown promising CNS penetrability and activity. Azole groups common to benzimidazoles, imidazothiazoles, and imidazoles may contribute to their CNS effects, with imidazole potentially being the most potent. This suggests a pathway for developing new CNS drugs using these azole groups, including imidazole derivatives like N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (S. Saganuwan, 2020).
Antitumor Activity
Imidazole derivatives have been reviewed for their antitumor activities, highlighting compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole derivatives. These structures are under exploration for new antitumor drugs and compounds with varied biological properties. The findings indicate a significant potential for imidazole derivatives in cancer therapy, suggesting a role for N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide in oncological research (M. Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been explored for their in vitro antioxidant and anti-inflammatory activities. This research outlines the therapeutic potential of these compounds, including their ability to act as antioxidant and anti-inflammatory agents through various mechanisms. Such studies provide a framework for utilizing N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide in the development of new therapeutic agents with antioxidant and anti-inflammatory properties (Dattatraya G. Raut et al., 2020).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been studied for their antimicrobial and antiviral properties. This research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antiviral effects. The exploration of such compounds can lead to the development of new drugs targeting resistant pathogens and viral infections, highlighting the potential application of N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide in antimicrobial and antiviral therapy (M. B. Elamin et al., 2020).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O4/c1-34-23-12-11-21(13-24(23)35-2)30-26(33)22-15-31(16-28-22)14-17-3-9-20(10-4-17)29-25(32)18-5-7-19(27)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYBCKRYWUJWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


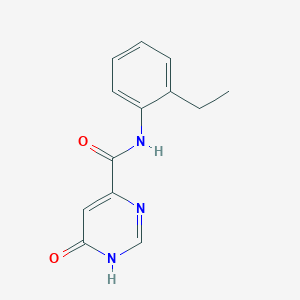

![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)
![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)
![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)
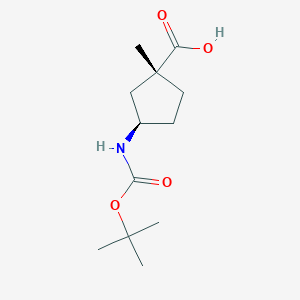


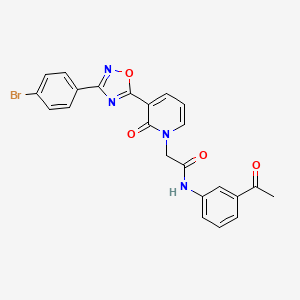
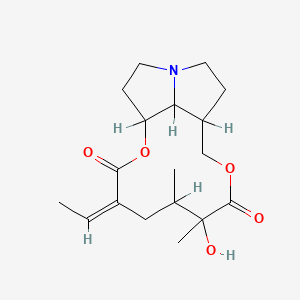
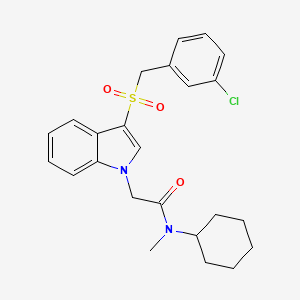
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2965094.png)